Structural Divergence: 6-Butylamino Substitution vs. 6-Piperidinyl Analog in P2Y12 Antagonist Series
Methyl 6-(butylamino)-5-cyano-2-methylnicotinate (CAS 306979-83-9) contains a simple butylamino side chain at the 6-position, in contrast to the piperidinyl-containing substituent found in the P2Y12 antagonist lead compound AZD1283 (ethyl 6-(4-((benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate). While no direct head-to-head biological comparison exists between these two specific entities, the medicinal chemistry optimization campaign for AZD1283 explicitly demonstrates that the nature of the 6-position substituent is the primary determinant of antiplatelet activity, metabolic stability, and druglike properties [1]. The butylamino variant (CAS 306979-83-9) lacks the piperidinyl-carbamoyl-benzylsulfonyl motif essential for P2Y12 receptor antagonism, and consequently, any procurement for P2Y12-targeted research would be misaligned with this scaffold's established pharmacophore requirements.
| Evidence Dimension | 6-Position Substituent Identity |
|---|---|
| Target Compound Data | Butylamino (-NH(CH2)3CH3) |
| Comparator Or Baseline | Ethyl 6-(4-((benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate (AZD1283) containing piperidinyl-carbamoyl-benzylsulfonyl group |
| Quantified Difference | Not applicable; qualitative structural divergence only. |
| Conditions | Structural comparison based on CAS registry data and published medicinal chemistry literature [1]. |
Why This Matters
Procurement of CAS 306979-83-9 is appropriate only for research applications that do not require the specific piperidinyl-based pharmacophore of AZD1283-series P2Y12 antagonists.
- [1] Kong, D.; Xue, T.; Guo, B.; et al. Optimization of P2Y12 Antagonist Ethyl 6-(4-((Benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate (AZD1283) Led to the Discovery of an Oral Antiplatelet Agent with Improved Druglike Properties. Journal of Medicinal Chemistry, 2019, 62(6), 3088–3106. View Source
